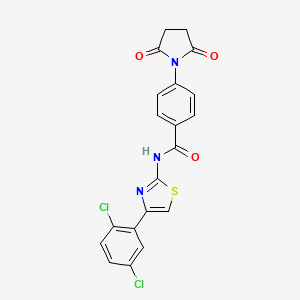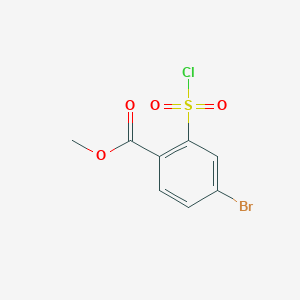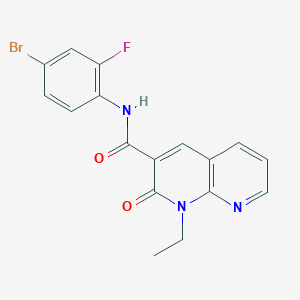![molecular formula C20H17ClN2O2S B2794580 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide CAS No. 681159-94-4](/img/structure/B2794580.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of dihydrobenzo[cd]indole . Dihydrobenzo[cd]indole derivatives have been studied for their potential as TNF-α inhibitors . TNF-α is an important cytokine mediator involved in inflammatory responses .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related study on dihydrobenzo[cd]indole-6-sulfonamide as TNF-α inhibitors involved optimization of a known TNF-α inhibitor, EJMC-1, through shape screening and rational design .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization processes of various derivatives in medicinal chemistry. For instance, studies have demonstrated the synthesis and biological evaluation of various carboxamides, showcasing the importance of these derivatives in the development of potential therapeutic agents. These studies often involve detailed structural analysis using techniques like IR, NMR, and elemental analysis to confirm the structures of synthesized compounds (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021; M. Babu, K. Pitchumani, P. Ramesh, 2013).
Antimicrobial Activities
- Several studies have synthesized derivatives of this compound and evaluated them for their antimicrobial activities. These derivatives have been tested against a variety of bacterial and fungal strains, demonstrating the potential of this compound in developing new antimicrobial agents. The studies include extensive in vitro screening to assess the efficacy of the synthesized compounds (J. Raval, B. N. Naik, K. R. Desai, 2012; N. Desai, A. Dodiya, P. N. Shihora, 2011).
Biological Evaluation and Drug Design
- This compound and its derivatives have been part of studies focusing on the biological evaluation of synthesized compounds. These studies are crucial in the early stages of drug development to assess the biological activity and potential therapeutic uses of new compounds. This involves not only the synthesis but also the application of structure-based drug design and molecular docking studies to understand the interaction of these compounds with biological targets (A. R. Saundane, Kirankumar Nandibeoor Mathada, 2015).
Novel Coordination Complexes
- The compound has been used in the synthesis of novel coordination complexes, which are of interest due to their potential applications in materials science and catalysis. These complexes have been characterized using X-ray diffraction, IR spectra, and thermogravimetric analyses, providing insights into their structure and properties (Y. Lan, Shunli Li, Jun-sheng Qin, Dong-Ying Du, Xinlong Wang, Z. Su, Q. Fu, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-2-3-11-23-15-8-7-14(22-19(24)16-9-10-17(21)26-16)12-5-4-6-13(18(12)15)20(23)25/h4-10H,2-3,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPJOCFODWILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)Cl)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2794497.png)
methyl}quinolin-8-ol](/img/structure/B2794499.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2794502.png)
![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)
![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)
![[5-(Methoxymethyl)oxazol-4-yl]methanol](/img/structure/B2794509.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)



![N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide](/img/structure/B2794517.png)
![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)
